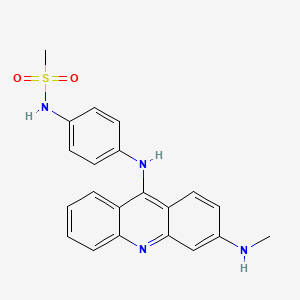![molecular formula C11H22OSn B14477161 Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-68-2](/img/structure/B14477161.png)
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a trimethylstannane group attached to a propyl chain, which is further connected to an oxirane ring with a prop-2-en-1-yl substituent. The unique structure of this compound makes it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene or epoxide precursor. One common method is the reaction of trimethyltin chloride with 3-(prop-2-en-1-yl)oxirane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the alkene or epoxide precursor, followed by its reaction with trimethyltin chloride under controlled conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically under mild conditions with the presence of a catalyst.
Major Products Formed
Oxidation: Formation of organotin oxides or tin dioxide.
Reduction: Formation of organotin hydrides.
Substitution: Formation of new organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The oxirane ring is particularly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new covalent bonds. The trimethylstannane group can also participate in coordination chemistry, forming complexes with metal ions or other ligands.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane: Similar structure but with ethyl groups instead of methyl groups.
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}silane: Similar structure but with a silicon atom instead of a tin atom.
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}germane: Similar structure but with a germanium atom instead of a tin atom.
Uniqueness
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. The tin atom can engage in different types of coordination chemistry and redox reactions, making this compound particularly versatile in various applications.
Propiedades
Número CAS |
65286-68-2 |
|---|---|
Fórmula molecular |
C11H22OSn |
Peso molecular |
289.00 g/mol |
Nombre IUPAC |
trimethyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-3-5-8(6-4-2)7-9-8;;;;/h3H,1-2,4-7H2;3*1H3; |
Clave InChI |
NSYUMTAKCDRJEJ-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CCCC1(CO1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
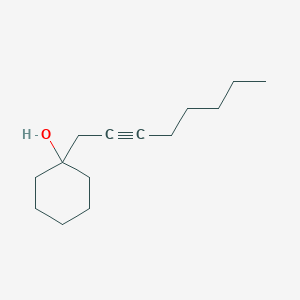
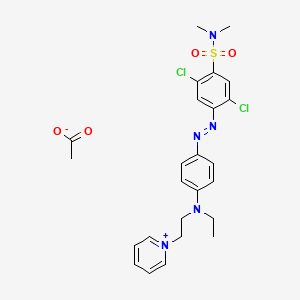
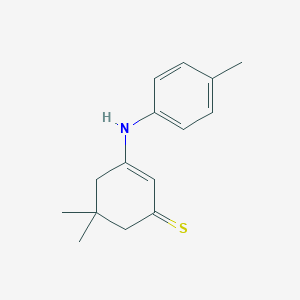
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
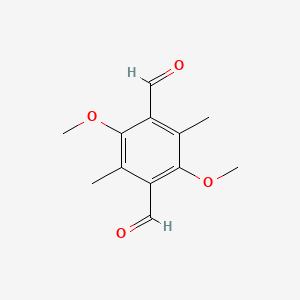
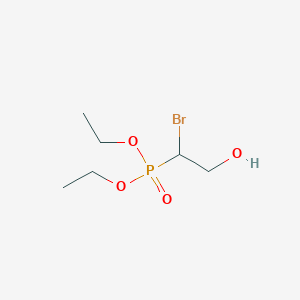
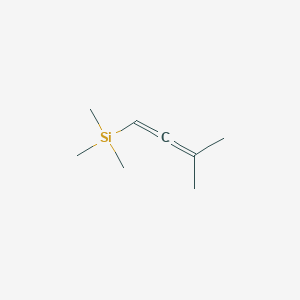
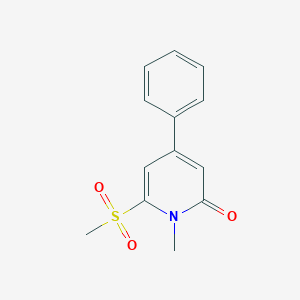
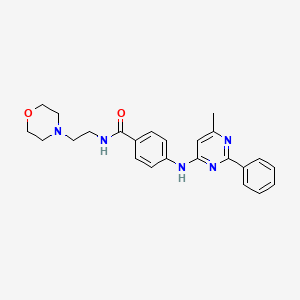
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
